molecular formula C20H28Cl2N2O3 B587391 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride CAS No. 159304-24-2

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride

Cat. No.: B587391
CAS No.: 159304-24-2
M. Wt: 415.355
InChI Key: MTBHSTNTYZXUBR-UHFFFAOYSA-N
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Description

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride typically involves several steps. One common method starts with the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[(4-benzylpiperazin-1-yl)methyl]-2,3-dimethoxyphenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3.2ClH/c1-24-18-9-8-17(19(23)20(18)25-2)15-22-12-10-21(11-13-22)14-16-6-4-3-5-7-16;;/h3-9,23H,10-15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBHSTNTYZXUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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